Propionylcholine chloride
Overview
Description
Propionylcholine chloride is an organic compound with the molecular formula C8H18NO2Cl. It is a cholinergic compound that has antimicrobial activity and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionylcholine chloride can be synthesized through the reaction of propionic acid with choline chloride under specific conditions. The reaction typically involves the esterification of propionic acid with choline chloride in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where propionic acid and choline chloride are reacted under controlled temperatures and pressures. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Propionylcholine chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propionyl choline oxide.
Reduction: It can be reduced to form propionyl choline.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used
Major Products Formed
Oxidation: Propionyl choline oxide.
Reduction: Propionyl choline.
Substitution: Various substituted choline derivatives depending on the nucleophile used
Scientific Research Applications
Propionylcholine chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in studies related to cholinergic systems and neurotransmission.
Industry: It is used in the production of various chemical intermediates and as a component in certain industrial processes .
Mechanism of Action
Propionylcholine chloride exerts its effects by interacting with cholinergic receptors in the nervous system. It acts as a substrate for cholinesterase and butyrylcholinesterase, leading to the hydrolysis of the compound and the release of choline. This interaction affects neurotransmission and can inhibit bacterial growth by interfering with the synthesis of cell wall mucopeptides .
Comparison with Similar Compounds
Similar Compounds
- Acetylcholine chloride
- Butyrylcholine chloride
- Succinylcholine chloride
- Lauroylcholine chloride
- Palmitoylcholine chloride
Uniqueness
Propionylcholine chloride is unique due to its specific structure, which includes a propionyl group attached to the choline moiety. This structure imparts distinct chemical and biological properties, making it useful in specific research and industrial applications .
Properties
IUPAC Name |
trimethyl(2-propanoyloxyethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHSIMKCFUIWHF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5072-54-8 (Parent) | |
Record name | Propionylcholine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50946464 | |
Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminiumato(2-) chlorido(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-13-1 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2365-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionylcholine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminiumato(2-) chlorido(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl[2-(1-oxopropoxy)ethyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPIONYLCHOLINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LK42PR2YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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